

Application Notes and Protocols: Flufenoxadiazam in Combination with Other Fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flufenoxadiazam**

Cat. No.: **B15563892**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Flufenoxadiazam**, a novel fungicide, in combination with other fungicidal agents. The information is intended to guide research and development efforts by presenting quantitative data on synergistic interactions, detailed experimental protocols for efficacy testing, and visualizations of key pathways and workflows.

Introduction to Flufenoxadiazam

Flufenoxadiazam is a novel oxadiazole fungicide developed by BASF.^{[1][2][3]} Its chemical formula is C₁₆H₉F₄N₃O₂, with the IUPAC name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide and CAS number 1839120-27-2.^{[1][3]} A key innovation of **Flufenoxadiazam** is its unique mode of action as the first histone deacetylase (HDAC) inhibitor in the fungicide market.^[1] This mechanism, which involves the inhibition of fungal gene expression by altering histone acetylation, differs from traditional fungicides and therefore reduces the likelihood of cross-resistance.^[1] **Flufenoxadiazam** has demonstrated high efficacy against significant plant pathogens, including Asian soybean rust (*Phakopsora pachyrhizi*) and wheat leaf rust (*Puccinia triticina*).^{[4][5]}

Synergistic Combinations of Flufenoxadiazam

Research has demonstrated that combining **Flufenoxadiazam** with other classes of fungicides can result in synergistic effects, enhancing the overall efficacy of disease control. This approach can also be a valuable strategy in resistance management. A patent application (CN116584492A) has detailed the synergistic effects of **Flufenoxadiazam** with a triazole fungicide (epoxiconazole), another triazole (ipfentrifluconazole), and a strobilurin fungicide (pyraclostrobin) against wheat leaf rust and soybean rust.

Data on Synergistic Effects

The following tables summarize the quantitative data on the synergistic interactions between **Flufenoxadiazam** and other fungicides. The data includes the 50% effective concentration (EC50) values for each fungicide and their mixtures, as well as the co-toxicity coefficient (CTC), which is a measure of synergy. A CTC value significantly greater than 100 indicates a synergistic effect.

Table 1: Synergistic Effect of **Flufenoxadiazam** and Epoxiconazole on Wheat Leaf Rust

Mass Ratio (Flufenoxadiazam:Epoxiconazole)	EC50 (mg/L)	Co-toxicity Coefficient (CTC)
Flufenoxadiazam only	0.3913	-
Epoxiconazole only	0.1845	-
1:1	Not specified	194.844
1:10 to 20:1	Synergistic Range	-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:1 mass ratio.

Table 2: Synergistic Effect of **Flufenoxadiazam** and Ipfentrifluconazole on Wheat Leaf Rust

Mass Ratio (Flufenoxadiazam:Ipfentrifluconazole)	EC50 (mg/L)	Co-toxicity Coefficient (CTC)
Flufenoxadiazam only	0.3913	-
Ipfentrifluconazole only	0.1042	-
3:1	Not specified	197.528
1:25 to 40:1	Synergistic Range	-

Data extracted from CN116584492A. The synergistic effect was most significant at a 3:1 mass ratio.

Table 3: Synergistic Effect of **Flufenoxadiazam** and Pyraclostrobin on Wheat Leaf Rust

Mass Ratio (Flufenoxadiazam:Pyraclostrobin)	EC50 (mg/L)	Co-toxicity Coefficient (CTC)
Flufenoxadiazam only	0.3913	-
Pyraclostrobin only	0.0858	-
1:1	Not specified	184.456
1:20 to 58:1	Synergistic Range	-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:1 mass ratio.

Table 4: Synergistic Effect of **Flufenoxadiazam** and Epoxiconazole on Soybean Rust

Mass Ratio (Flufenoxadiazam:Epoxicono- azole)	EC50 (mg/L)	Co-toxicity Coefficient (CTC)
Flufenoxadiazam only	4.5627	-
Epoxiconazole only	2.0832	-
5:1	Not specified	190.152
1:10 to 10:1	Synergistic Range	-

Data extracted from CN116584492A. The synergistic effect was most significant at a 5:1 mass ratio.

Table 5: Synergistic Effect of **Flufenoxadiazam** and Ipfentrifluconazole on Soybean Rust

Mass Ratio (Flufenoxadiazam:Ipfentriflu- conazole)	EC50 (mg/L)	Co-toxicity Coefficient (CTC)
Flufenoxadiazam only	4.5627	-
Ipfentrifluconazole only	3.3277	-
1:2	Not specified	184.603
1:10 to 10:1	Synergistic Range	-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:2 mass ratio.

Experimental Protocols

The following protocols are detailed methodologies for conducting key experiments to evaluate the efficacy of **Flufenoxadiazam** and its combinations.

In Vitro Synergy Testing Protocol

This protocol outlines the steps for determining the synergistic effect of fungicide combinations on the inhibition of fungal spore germination.

Objective: To determine the EC50 values of individual fungicides and their combinations and to calculate the co-toxicity coefficient (CTC) to assess for synergy.

Materials:

- **Flufenoxadiazam** (technical grade)
- Partner fungicide (e.g., Epoxiconazole, Ipfentrifluconazole, Pyraclostrobin; technical grade)
- Fungal pathogen spores (e.g., Puccinia triticina uredospores)
- Sterile distilled water
- Tween 20 (or other suitable surfactant)
- Glass cavity slides
- Petri dishes
- Moist filter paper
- Micropipettes
- Incubator
- Light microscope

Procedure:

- Preparation of Fungal Spore Suspension:
 - Collect fresh uredospores from infected wheat leaves.
 - Suspend the spores in sterile distilled water containing a small amount of Tween 20 (e.g., 0.05%) to ensure a uniform suspension.

- Adjust the spore concentration to a final density of approximately 5×10^4 to 1×10^5 spores/mL using a hemocytometer.
- Preparation of Fungicide Stock Solutions:
 - Prepare stock solutions of **Flufenoxadiazam** and the partner fungicide in a suitable solvent (e.g., acetone or DMSO) and then dilute with sterile distilled water to create a series of concentrations.
 - For combination testing, prepare stock solutions of the mixtures at the desired mass ratios (e.g., 1:1, 3:1, 5:1, 1:2).
- In Vitro Assay:
 - On a sterile glass cavity slide, place one drop of the fungicide solution (or mixture) and one drop of the fungal spore suspension. For the control, use sterile distilled water instead of the fungicide solution.
 - Place the slides in a Petri dish lined with moistened filter paper to maintain high humidity.
 - Incubate the Petri dishes at a suitable temperature for the pathogen (e.g., 20-25°C) in the dark for 6-24 hours, or until sufficient spore germination is observed in the control.
- Data Collection and Analysis:
 - Using a light microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
 - Calculate the percentage of spore germination inhibition for each treatment using the following formula:
 - Inhibition (%) = $[(C - T) / C] * 100$
 - Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.
 - Determine the EC50 value for each individual fungicide and each combination using probit analysis or other suitable statistical software.

- Calculate the co-toxicity coefficient (CTC) using the following formula to determine synergy:
 - $CTC = [\text{EC50 of Fungicide A in the mixture} / \text{EC50 of Fungicide A alone} + \text{EC50 of Fungicide B in the mixture} / \text{EC50 of Fungicide B alone}] * 100$
 - A simplified approach for evaluating synergy is using the Colby method:
 - Expected Efficacy (E) = $X + Y - (XY/100)$, where X and Y are the percent inhibition of the individual fungicides. If the observed efficacy of the mixture is greater than E, the interaction is synergistic.

Field Trial Protocol for Wheat Leaf Rust Control

This protocol provides a framework for conducting field trials to evaluate the efficacy of fungicide combinations against wheat leaf rust.

Objective: To assess the in-field performance of **Flufenoxadiazam** in combination with other fungicides for the control of wheat leaf rust and to evaluate the impact on crop yield.

Experimental Design:

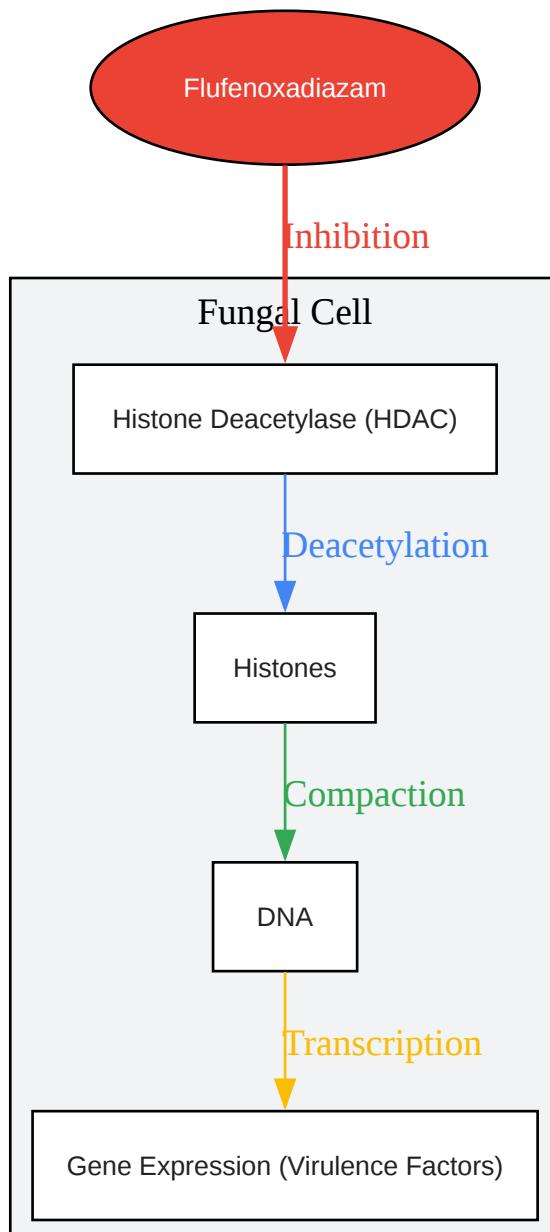
- Randomized Complete Block Design (RCBD) with at least four replications.
- Plot size should be appropriate for standard field equipment (e.g., 3m x 10m).

Treatments:

- Untreated Control
- **Flufenoxadiazam** alone (at a standard rate)
- Partner fungicide alone (e.g., Epoxiconazole, at a standard rate)
- **Flufenoxadiazam** + Partner fungicide combination (at various rates and ratios)

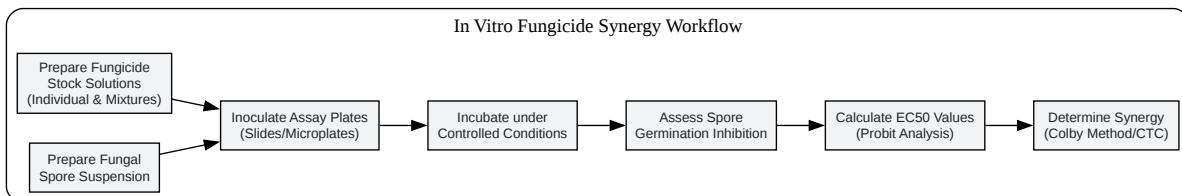
Procedure:

- Site Selection and Crop Management:


- Select a field with a history of wheat leaf rust and uniform soil conditions.
- Use a wheat variety susceptible to leaf rust to ensure adequate disease pressure.
- Follow standard agronomic practices for the region regarding planting, fertilization, and weed control.

- Fungicide Application:
 - Apply fungicides using a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage.
 - Use a spray volume of 150-200 L/ha with appropriate nozzles to achieve good canopy penetration.
 - Time the application based on the crop growth stage and disease development. A common timing for leaf rust control is at flag leaf emergence (GS37-39). A second application may be necessary depending on disease pressure and environmental conditions.
- Disease Assessment:
 - Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application).
 - Randomly select 10-20 main tillers per plot and assess the percentage of leaf area covered by rust pustules on the flag leaf and the leaf below the flag leaf (F-1).
 - Use a standardized disease assessment scale (e.g., the modified Cobb scale).
- Yield Data Collection:
 - At crop maturity, harvest the central area of each plot using a plot combine.
 - Determine the grain yield (kg/ha) and adjust for moisture content.
 - Measure other yield components such as thousand-grain weight.
- Data Analysis:

- Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a means separation test (e.g., Tukey's HSD) to compare treatment means.


Visualizations

The following diagrams illustrate the mode of action of **Flufenoxadiazam** and a typical experimental workflow for evaluating fungicide synergy.

[Click to download full resolution via product page](#)

Caption: Mode of action of **Flufenoxadiazam** as a histone deacetylase (HDAC) inhibitor.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro fungicide synergy assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values in fungus-fungicide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. fao.org [fao.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Phakopsora pachyrhizi Infection Bioassay in Detached Soybean Transgenic Leaves for Candidate Gene Validation [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Flufenoxadiazam in Combination with Other Fungicides]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15563892#use-of-flufenoxadiazam-in-combination-with-other-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com